molecular formula C21H24FN7O B6067585 N-(4-amino-6-{[4-(2-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-fluorophenyl)amine

N-(4-amino-6-{[4-(2-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-fluorophenyl)amine

Cat. No.: B6067585
M. Wt: 409.5 g/mol
InChI Key: GKWVGOLGWNYBLQ-UHFFFAOYSA-N
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Description

The compound N-(4-amino-6-{[4-(2-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-fluorophenyl)amine features a 1,3,5-triazine core with three key substituents:

  • A 4-amino group at position 2.
  • A 4-(2-methoxyphenyl)piperazinylmethyl group at position 6, introducing a piperazine ring with a 2-methoxyphenyl substitution.
  • An N-(4-fluorophenyl)amine group at position 2.

The piperazine moiety may enhance interactions with biological targets, such as enzymes or transporters .

Properties

IUPAC Name

2-N-(4-fluorophenyl)-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7O/c1-30-18-5-3-2-4-17(18)29-12-10-28(11-13-29)14-19-25-20(23)27-21(26-19)24-16-8-6-15(22)7-9-16/h2-9H,10-14H2,1H3,(H3,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWVGOLGWNYBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=NC(=NC(=N3)NC4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-6-{[4-(2-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-fluorophenyl)amine typically involves multi-step organic reactions. The process begins with the formation of the triazine ring, followed by the introduction of the piperazine moiety and the subsequent attachment of the methoxyphenyl and fluorophenyl groups. Key reagents include triazine precursors, piperazine, and substituted anilines. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the triazine ring or the piperazine moiety, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions are common, especially on the aromatic rings, where halogenation, nitration, or sulfonation can occur.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

N-(4-amino-6-{[4-(2-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-fluorophenyl)amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(4-amino-6-{[4-(2-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-fluorophenyl)amine involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in the 1,3,5-Triazine Family

Table 1: Key Structural and Functional Differences
Compound Name Substituents (Positions 2, 4, 6) Key Modifications Biological Activity Reference
Target Compound N-(4-fluorophenyl)amine; 4-amino; 4-(2-methoxyphenyl)piperazinylmethyl 2-methoxy (piperazine), 4-fluoro (aryl) Not explicitly reported N/A
6-(4-Fluorophenyl)-4-(4-methylpiperidino)-1,3,5-triazin-2-amine 4-fluorophenyl; 4-methylpiperidine; NH₂ Piperidine instead of piperazine Antileukemic activity (IC₅₀: 8 µM)
6-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine 2,4-dimethylphenyl; NH₂; 4-(3-chlorophenyl)piperazinylmethyl 3-chloro (piperazine), dimethyl (aryl) Not reported
FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) Naphthalen-2-yl; imino; 4-(2-fluorophenyl)piperazinylmethyl 2-fluoro (piperazine), naphthyl (aryl) ENT2-selective inhibitor
4-Chloro-N-methyl-6-morpholino-N-phenyl-1,3,5-triazin-2-amine N-methyl-N-phenyl; Cl; morpholino Morpholine instead of piperazine Structural studies
Key Observations:

Piperazine vs. Piperidine/Morpholine: The target compound’s piperazine ring (vs. This may improve interactions with acidic residues in biological targets . Morpholine derivatives (e.g., ) exhibit reduced steric bulk but lack the flexibility of piperazine.

Aryl Substituents: The 4-fluorophenyl group in the target compound is smaller and more electronegative than the 3-chlorophenyl group in or the naphthyl group in FPMINT . Fluorine’s electron-withdrawing nature may stabilize aryl rings and influence binding kinetics.

Biological Activity Trends :

  • Piperazine-containing triazines (e.g., FPMINT) show transporter inhibition (ENT2 selectivity) , while piperidine analogs () demonstrate antileukemic activity. This suggests scaffold-specific targeting.
  • Chloro/methyl substituents () may enhance steric hindrance, reducing activity compared to fluoro/methoxy groups.

Key Observations:
  • Lipophilicity : The target’s predicted LogP (3.8) is higher than piperidine/morpholine analogs, likely due to the 2-methoxyphenyl group. This could improve membrane permeability but reduce aqueous solubility.

Structure-Activity Relationship (SAR) Insights

Piperazine Substitutions :

  • Halogen Position : In FPMINT analogs , halogen placement (e.g., 2-fluoro vs. 4-fluoro) significantly affects ENT1/2 selectivity. The target’s 4-fluorophenyl group may favor ENT1 interactions.
  • Methoxy vs. Methyl : The 2-methoxy group in the target compound may enhance binding to hydrophobic pockets compared to methyl groups in .

Triazine Core Modifications: Amino vs. Imino: FPMINT’s imino group at position 6 improves ENT inhibition, whereas the target’s amino group may shift activity toward other targets.

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